3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid
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Overview
Description
3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazolidinone moiety, a thiophene ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid typically involves multi-step organic synthesis. One common route includes:
Formation of the Imidazolidinone Core: This step involves the reaction of 4-chlorobenzaldehyde with glycine to form the imidazolidinone ring.
Attachment of the Thiophene Ring: The imidazolidinone intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to form the thiophene-imidazolidinone conjugate.
Formation of the Benzoic Acid Derivative: The final step involves the coupling of the thiophene-imidazolidinone intermediate with 3-bromobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the imidazolidinone moiety, potentially converting it to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the imidazolidinone and benzoic acid moieties suggests it might exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazolidinone moiety could act as a hydrogen bond donor or acceptor, facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid share the chlorophenyl group but lack the complexity of the imidazolidinone and thiophene rings.
Imidazolidinone derivatives: Compounds such as 1,3-dimethyl-2-imidazolidinone share the imidazolidinone core but differ in their substituents.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid share the thiophene ring but lack the additional functional groups.
Uniqueness
The uniqueness of 3-(5-((1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene)methyl)thiophen-2-yl)benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H13ClN2O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
3-[5-[(E)-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]thiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C21H13ClN2O4S/c22-14-4-6-15(7-5-14)24-19(25)17(23-21(24)28)11-16-8-9-18(29-16)12-2-1-3-13(10-12)20(26)27/h1-11H,(H,23,28)(H,26,27)/b17-11+ |
InChI Key |
GHNBHSKCYZKIBB-GZTJUZNOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)C=C3C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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